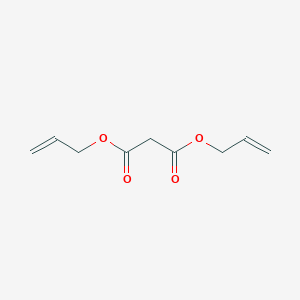

Diallyl malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOESAXAWXYJFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281238 | |

| Record name | DIALLYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797-75-7 | |

| Record name | 1797-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIALLYL MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Malonates

Introduction

The term "diallyl malonate" can be ambiguous and may refer to two distinct chemical compounds: Diallyl Malonate and Diethyl Diallylmalonate. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for both compounds to offer clarity and detailed information for researchers, scientists, and professionals in drug development.

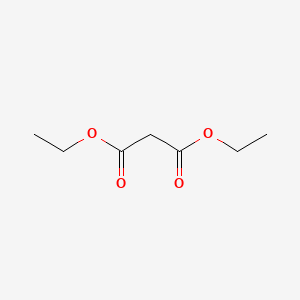

Diallyl Malonate

Diallyl malonate (CAS No. 1797-75-7) is the diester product of malonic acid and allyl alcohol.

Chemical Structure and Identifiers

-

Chemical Structure:

Caption: 2D Structure of Diallyl Malonate.

-

SMILES: C=CCOC(=O)CC(=O)OCC=C[1]

-

InChI: InChI=1S/C9H12O4/c1-3-5-12-8(10)7-9(11)13-6-4-2/h3-4H,1-2,5-7H2[1][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diallyl malonate.

| Property | Value | Reference |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Density | 1.057 g/cm³ | [4] |

| Boiling Point | 233.5 °C at 760 mmHg | [4] |

| Flash Point | 107.8 °C | [4] |

| Refractive Index | 1.449 | [4] |

| Solubility | No data available | |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

Synthesis of Diallyl Malonate via Fischer Esterification [5]

This protocol describes the synthesis of diallyl malonate from malonic acid and allyl alcohol using an acid catalyst.

-

Materials:

-

Malonic acid (1.0 g, 10 mmol)

-

Allyl alcohol (3.0 mL, 44 mmol)

-

p-Toluenesulfonic acid (0.11 g, 0.64 mmol)

-

Benzene (B151609) (50 mL)

-

Diethyl ether (50 mL)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux for 6 hours to remove the water produced during the esterification azeotropically.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the solution.

-

Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.

-

Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.

-

Reaction Pathways

The synthesis of diallyl malonate is a classic example of a Fischer-Speier esterification.

Caption: Fischer Esterification of Malonic Acid.

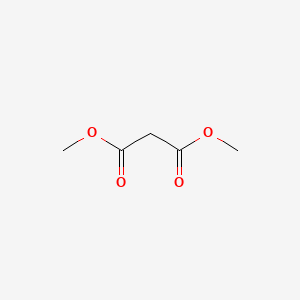

Diethyl Diallylmalonate

Diethyl diallylmalonate (CAS No. 3195-24-2) is a derivative of diethyl malonate where the alpha-carbon has been alkylated with two allyl groups.[6]

Chemical Structure and Identifiers

-

Chemical Structure:

Caption: 2D Structure of Diethyl Diallylmalonate.

-

IUPAC Name: diethyl 2,2-bis(prop-2-enyl)propanedioate[7]

-

InChI: InChI=1S/C13H20O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-6H,1-2,7-10H2,3-4H3[7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of diethyl diallylmalonate.

| Property | Value | Reference |

| Molecular Weight | 240.30 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [6] |

| Density | 0.994 g/mL at 25 °C | [8] |

| Boiling Point | 128-130 °C at 12 mmHg | [8] |

| Flash Point | 113 °C (closed cup) | [8] |

| Refractive Index | n20/D 1.446 | [8] |

| Solubility in Water | Limited | [6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [6] |

Experimental Protocols

Synthesis of Diethyl Diallylmalonate via Malonic Ester Synthesis

This protocol describes the dialkylation of diethyl malonate using allyl bromide.

-

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Strong base (e.g., sodium ethoxide or sodium hydride)

-

Anhydrous solvent (e.g., ethanol, THF, DMF)

-

-

Procedure (Example using Sodium Ethoxide):

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

Allow the mixture to stir for a period to ensure complete formation of the enolate.

-

Add allyl bromide dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Repeat steps 2-5 for the second allylation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

-

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate [10]

This is a common application of diethyl diallylmalonate, often used to demonstrate the effectiveness of RCM catalysts.

-

Materials:

-

Diethyl diallylmalonate (100 mg, 0.416 mmol)

-

Grubbs' catalyst (e.g., 1st or 2nd generation) (0.02 mmol)

-

Dry, degassed dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Diethyl ether

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a solution of the Grubbs' catalyst in dry, degassed CH₂Cl₂.

-

Add diethyl diallylmalonate to the catalyst solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with diethyl ether.

-

Filter the solution through a plug of silica gel to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude cyclized product.

-

The product can be further purified by column chromatography if necessary.

-

Reaction Pathways

Malonic Ester Synthesis of Diethyl Diallylmalonate

This reaction proceeds via the formation of an enolate, followed by two successive nucleophilic substitution (Sₙ2) reactions.

Caption: Dialkylation of Diethyl Malonate.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This reaction utilizes a ruthenium catalyst to form a five-membered ring and ethylene (B1197577) gas.

Caption: Catalytic Cycle of RCM.

References

- 1. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diallyl malonate | 1797-75-7 [sigmaaldrich.com]

- 4. CAS No.1797-75-7,DIALLYL MALONATE Suppliers [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nickel catalysed asymmetric cycloisomerisation of diethyl diallylmalonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pi Chemicals System [pipharm.com]

- 9. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Synthesis of Diallyl Malonate from Malonic Acid and Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diallyl malonate from malonic acid and allyl alcohol. Diallyl malonate is a valuable bifunctional monomer and a versatile building block in organic synthesis, particularly in the development of crosslinked polymers and as a precursor for various pharmaceutical intermediates. This document details the core chemical principles, provides multiple experimental protocols with varying catalytic systems, presents quantitative data for comparison, and outlines the necessary characterization and safety protocols. The synthesis primarily proceeds via Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. This guide explores the use of homogeneous catalysts such as p-toluenesulfonic acid and sulfuric acid, as well as heterogeneous catalysts like ion-exchange resins, offering insights into optimizing reaction conditions to achieve high yields and purity.

Introduction

Diallyl malonate is a diester of malonic acid characterized by the presence of two terminal allyl groups. These reactive functionalities make it a crucial monomer for polymerization and a versatile precursor for further chemical modifications, including cyclization and addition reactions. Its application spans the synthesis of complex organic molecules, specialty polymers, and as a cross-linking agent in material science. The direct esterification of malonic acid with allyl alcohol represents the most straightforward and atom-economical route to its synthesis. This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed understanding of this process, enabling reproducible and optimized production of diallyl malonate.

Reaction Principles and Mechanism

The synthesis of diallyl malonate from malonic acid and allyl alcohol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with the alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water byproduct is typically removed, often through azeotropic distillation.

The mechanism proceeds through the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of malonic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: The hydroxyl group of allyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of water: The protonated hydroxyl group departs as a water molecule, a stable leaving group, regenerating the carbonyl group of the monoester.

-

Repeat of steps 1-4: The process is repeated for the second carboxylic acid group to form the diester.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated diester.

To achieve high yields, Le Châtelier's principle is applied by either using a large excess of allyl alcohol or by continuously removing water from the reaction mixture as it is formed.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of diallyl malonate using different acid catalysts.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis

This protocol utilizes p-toluenesulfonic acid as the catalyst and benzene (B151609) as an azeotroping agent to remove water.[1]

Materials:

-

Malonic Acid (1.0 g, 10 mmol)

-

Allyl Alcohol (3.0 mL, 44 mmol)

-

p-Toluenesulfonic acid monohydrate (0.11 g, 0.64 mmol)

-

Benzene (50 mL)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Ethyl acetate/hexane mixture

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add malonic acid (1.0 g), allyl alcohol (3.0 mL), p-toluenesulfonic acid (0.11 g), and benzene (50 mL).

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with benzene.

-

Continue refluxing for 6 hours or until the theoretical amount of water has been collected.[1]

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of diethyl ether to the reaction solution and transfer it to a separatory funnel.

-

Wash the organic phase twice with 15 mL portions of saturated aqueous NaHCO₃ solution, followed by one 15 mL wash with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow oil, is then purified by flash chromatography on a silica column using an ethyl acetate/hexane eluent system to yield pure diallyl malonate.[1]

Protocol 2: Sulfuric Acid (H₂SO₄) Catalyzed Synthesis (General Procedure)

Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.

Materials:

-

Malonic Acid

-

Allyl Alcohol (in excess, can also act as a solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene or another suitable azeotroping agent (optional)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser (with or without Dean-Stark trap)

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine malonic acid and a molar excess of allyl alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

If using an azeotroping agent, add it to the flask and attach a Dean-Stark apparatus.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture and dilute it with diethyl ether.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude diallyl malonate can be purified by vacuum distillation.

Protocol 3: Ion-Exchange Resin (e.g., Amberlyst-15) Catalyzed Synthesis (General Procedure)

The use of a solid acid catalyst like Amberlyst-15 offers advantages in terms of ease of separation and catalyst reusability.

Materials:

-

Malonic Acid

-

Allyl Alcohol

-

Amberlyst-15 resin

-

Toluene or other suitable solvent

-

Filtration setup

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend Amberlyst-15 resin in a solution of malonic acid and allyl alcohol in a suitable solvent like toluene.

-

Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap or by analytical techniques like GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by simple filtration and wash it with a solvent. The catalyst can be regenerated and reused.

-

The filtrate, containing the product, is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Quantitative Data Summary

The following tables provide a summary of the reaction parameters and expected outcomes for the synthesis of diallyl malonate.

Table 1: Reactant and Catalyst Quantities

| Parameter | Protocol 1 (p-TsOH) | Protocol 2 (H₂SO₄) | Protocol 3 (Amberlyst-15) |

| Malonic Acid (molar eq.) | 1 | 1 | 1 |

| Allyl Alcohol (molar eq.) | 4.4 | > 2 (often used as solvent) | > 2 |

| Catalyst | p-Toluenesulfonic acid | Concentrated Sulfuric Acid | Amberlyst-15 |

| Catalyst Loading | ~6.4 mol% | Catalytic | Varies (e.g., 10-20 wt%) |

| Solvent | Benzene | Allyl alcohol or Toluene | Toluene |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 (p-TsOH) | Protocol 2 (H₂SO₄) | Protocol 3 (Amberlyst-15) |

| Temperature | Reflux (Benzene) | Reflux | Reflux (Toluene) |

| Reaction Time | 6 hours | Several hours (monitor) | Several hours (monitor) |

| Reported Yield | Moderate to good (specific yield not stated in the found protocol) | Generally good to high | Good to high, catalyst dependent |

| Purification Method | Flash Chromatography | Vacuum Distillation | Vacuum Distillation |

Characterization of Diallyl Malonate

The identity and purity of the synthesized diallyl malonate can be confirmed through various spectroscopic and physical methods.

Table 3: Physical and Spectroscopic Data of Diallyl Malonate

| Property | Value |

| Molecular Formula | C₉H₁₂O₄[2] |

| Molecular Weight | 184.19 g/mol [2] |

| CAS Number | 1797-75-7[2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not explicitly found in searches |

| Density | Data not explicitly found in searches |

| ¹³C NMR | Spectral data available on PubChem[2] |

| ¹H NMR | Expected signals: ~5.9 ppm (m, 2H), ~5.3 ppm (m, 4H), ~4.6 ppm (d, 4H), ~3.4 ppm (s, 2H) |

| FTIR (Vapor Phase) | Spectral data available on PubChem[2] |

| GC-MS | Spectral data available on PubChem[2] |

Potential Side Reactions and Optimization

While Fischer esterification is a robust reaction, certain side reactions can occur, potentially lowering the yield of the desired diallyl malonate.

-

Incomplete reaction: Due to the equilibrium nature of the reaction, incomplete conversion to the diester, resulting in the presence of allyl malonate (the monoester), is possible. To mitigate this, ensure efficient water removal or use a larger excess of allyl alcohol.

-

Ether formation: Acid-catalyzed dehydration of allyl alcohol can lead to the formation of diallyl ether, especially at higher temperatures. Careful temperature control is crucial.

-

Polymerization: The allyl groups can potentially undergo polymerization under acidic conditions and heat. The use of a polymerization inhibitor might be considered, although it is not commonly reported for this specific synthesis.

-

Decarboxylation: Malonic acid and its esters can undergo decarboxylation at elevated temperatures. The reaction temperature should be kept at the minimum required for efficient esterification.

To optimize the reaction, it is recommended to monitor its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Malonic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

-

Allyl Alcohol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause respiratory irritation. Fatal if inhaled.

-

Diallyl Malonate: Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Benzene (used in Protocol 1): Known carcinogen. Highly flammable. Should be handled with extreme caution and appropriate engineering controls.

-

Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Visualizations

Reaction Scheme

Caption: Fischer esterification of malonic acid with allyl alcohol.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of diallyl malonate.

Conclusion

The synthesis of diallyl malonate from malonic acid and allyl alcohol via Fischer esterification is a well-established and efficient method. This guide has provided a detailed overview of the underlying chemical principles, various experimental protocols, and essential data for successful synthesis and characterization. The choice of catalyst—whether a homogeneous acid like p-TsOH or H₂SO₄, or a heterogeneous catalyst such as Amberlyst-15—can be tailored to the specific needs of the laboratory in terms of reaction kinetics, product isolation, and catalyst reusability. By carefully controlling reaction conditions, particularly temperature and water removal, researchers can achieve high yields of pure diallyl malonate, a valuable compound for further applications in materials science and pharmaceutical development. It is crucial to adhere to strict safety protocols when handling the corrosive and hazardous materials involved in this synthesis.

References

Physical and chemical properties of diallyl malonate

An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Malonate

This technical guide provides a comprehensive overview of the core physical and chemical properties of diallyl malonate and its related esters, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this versatile compound.

Nomenclature and Chemical Structure

Diallyl malonate refers to the diallyl ester of propanedioic acid. However, the term is often used in literature to also describe diallylated malonic esters, with diethyl diallylmalonate being a common and well-documented variant. For clarity, this guide will address both the parent diallyl malonate and the frequently studied diethyl 2,2-diallylmalonate.

-

Diallyl Malonate:

-

Diethyl 2,2-diallylmalonate:

Physical and Chemical Properties

The properties of diallyl malonate and its derivatives are summarized below. Diethyl diallylmalonate is typically a colorless to pale yellow liquid with a fruity odor.[3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3]

Table 1: Physical Properties of Diallyl Malonate Esters

| Property | Diethyl 2,2-diallylmalonate | Dimethyl 2,2-diallylmalonate | Diallyl Malonate |

| Molecular Formula | C₁₃H₂₀O₄[2][4] | C₁₁H₁₆O₄[5] | C₉H₁₂O₄[1] |

| Molecular Weight | 240.30 g/mol | 212.24 g/mol [5] | 184.19 g/mol [1] |

| Appearance | Colorless Liquid[6] | - | - |

| Density | 0.994 g/mL at 25 °C | - | - |

| Boiling Point | 128-130 °C at 12 mmHg | - | - |

| Flash Point | 113 °C (235.4 °F) - closed cup | - | - |

| Refractive Index | n20/D 1.446 | - | - |

| Water Solubility | Sparingly soluble (0.72 g/L at 25°C) | - | - |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of diallyl malonate.

Table 2: Spectral Data for Diethyl 2,2-diallylmalonate

| Technique | Data Highlights |

| ¹H NMR | Spectra available, confirming the presence of ethyl and allyl protons.[7][8] |

| ¹³C NMR | Spectral data is available for detailed structural analysis.[7] |

| Mass Spec (MS) | Electron ionization mass spectra are available, showing characteristic fragmentation patterns.[2][4] |

| Infrared (IR) | FTIR and ATR-IR spectra are available, showing characteristic ester C=O and vinyl C=C stretches.[2] |

Chemical Reactivity and Stability

Malonate esters are highly versatile intermediates in organic synthesis due to the reactivity of the central carbon atom.[9][10]

-

Stability : The compound is stable under normal temperatures and pressures.[11] High temperatures may lead to degradation.[9] Conditions to avoid include contact with incompatible materials like strong oxidizing agents, acids, and bases.[11][12]

-

Alkylation : The hydrogen atoms on the methylene (B1212753) group of a malonic ester are acidic, allowing for deprotonation and subsequent alkylation. Diethyl diallylmalonate is synthesized by the alkylation of diethyl malonate with allyl bromide.[13]

-

Cyclization and Metathesis : The two allyl groups in diethyl diallylmalonate make it an excellent substrate for ring-closing metathesis (RCM) reactions to form cyclic compounds.[14] Cationic nickel-catalyzed cycloisomerization has also been reported.[14]

-

Hazardous Reactions : Hazardous polymerization has not been reported.[11] It is incompatible with strong oxidizing agents, acids, and bases.[11] Hazardous decomposition products include carbon monoxide and carbon dioxide.[11]

Caption: Key chemical transformations of malonate esters.

Experimental Protocols

Detailed methodologies for the synthesis and purification of diallyl malonates are critical for reproducible research.

Synthesis of Diallyl Malonate (Esterification)

This protocol describes the synthesis from malonic acid and allyl alcohol.[15]

-

Reaction Setup : Dissolve malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) in 50 mL of benzene.

-

Water Removal : Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water generated during the esterification.

-

Reflux : Heat the mixture to reflux for 6 hours.

-

Work-up : Cool the reaction to room temperature. Add 50 mL of diethyl ether and wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure, yielding a yellow oil.

-

Purification : Purify the crude product by flash chromatography on a silica (B1680970) gel column using an ethyl acetate/hexane solvent system.[15]

Synthesis of Diethyl 2,2-diallylmalonate (Alkylation)

This protocol describes the nucleophilic substitution of diethyl malonate with allyl bromide.[13]

-

Reaction Setup : Prepare a mixture of diethyl malonate (10g, 62.5 mmol) and allyl bromide (14.25g, 187.5 mmol).

-

Base Addition : Cool the mixture to 5-10°C. Under continuous stirring, slowly add a concentrated solution of sodium ethoxide (prepared from 8.6g sodium in 70 mL ethanol).

-

Reaction : After the addition is complete, stir the reaction mixture at the same temperature for an additional hour. Then, remove the cooling bath and continue stirring overnight at room temperature.

-

Work-up : Remove the excess solvent. Add water to the residue and extract with ethyl acetate.

-

Drying and Concentration : Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent to yield a light yellow liquid.

-

Purification : Purify the crude product via vacuum distillation to obtain a colorless liquid.[13]

Caption: A generalized workflow for the synthesis of diallyl malonates.

Applications in Drug Development

Malonic esters, including diallyl malonate derivatives, are fundamental building blocks in pharmaceutical synthesis.[10] Their ability to be easily alkylated and subsequently converted into other functional groups makes them invaluable.

-

Barbiturates : A primary application of malonate esters is in the synthesis of barbiturates, which act as central nervous system depressants. The synthesis involves the condensation of a substituted malonate ester with urea.[16]

-

NSAIDs : Malonate ester synthesis is used to prepare non-steroidal anti-inflammatory drugs (NSAIDs), such as certain arylpropionic acid derivatives. The pathway involves alkylation followed by hydrolysis and decarboxylation.[16]

-

Anti-Cancer Agents : Some nucleoside analogs used in chemotherapy can be prepared using dimethyl malonate to introduce specific functional groups that interfere with DNA and RNA synthesis in cancer cells.[16]

-

Other Applications : Diethyl malonate is also a precursor in the manufacturing of vitamins, flavoring agents, and perfumes.[10]

Caption: Malonate esters as precursors for various pharmaceutical classes.

Safety and Handling

Diethyl diallylmalonate is considered hazardous and requires careful handling.

-

Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12][17]

-

Precautionary Measures :

-

Handling : Use only in well-ventilated areas.[6][12] Avoid breathing vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11] Wash hands and any exposed skin thoroughly after handling.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical splash goggles, and protective clothing.[11][12] If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[11]

-

Storage : Store in a cool, dry, well-ventilated place.[11][12] Keep the container tightly closed.[11][12]

-

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[11]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation persists.[6][11]

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[11][12]

-

References

- 1. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]

- 4. Diethyl diallylmalonate [webbook.nist.gov]

- 5. Dimethyl diallylmalonate | C11H16O4 | CID 3084608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. DIETHYL DIALLYLMALONATE(3195-24-2) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Diallyl 2-methylmalonate | Benchchem [benchchem.com]

- 10. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. chembk.com [chembk.com]

- 14. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. talentchemicals.com [talentchemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Diallyl Malonate (CAS 1797-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl malonate (CAS Number 1797-75-7) is a diester of malonic acid and allyl alcohol.[1][2] As a member of the malonic ester family, it serves as a versatile C3 synthon in organic synthesis. Its bifunctional nature, possessing both the reactive methylene (B1212753) group characteristic of malonates and two terminal alkene functionalities, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its potential applications in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of diallyl malonate is presented below for easy reference.

Table 1: Physicochemical Properties of Diallyl Malonate

| Property | Value | Source |

| CAS Number | 1797-75-7 | [1][3] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| IUPAC Name | bis(prop-2-enyl) propanedioate | [3] |

| Synonyms | Diallyl propanedioate, Malonic acid diallyl ester | [1][3] |

| Appearance | Not explicitly stated, but related malonates are colorless liquids. | |

| Storage Temperature | 2-8°C | [2] |

Table 2: Spectroscopic Data of Diallyl Malonate

| Technique | Data | Source |

| ¹H NMR | Spectral data available but requires specific software to view. | [4] |

| ¹³C NMR | Spectral data available but requires specific software to view. | [3] |

| Mass Spectrometry | Kovats Retention Index, Standard non-polar: 1178 | [3] |

| Infrared (IR) Spectroscopy | Spectral data available but requires specific software to view. | [3] |

Synthesis of Diallyl Malonate

Diallyl malonate can be synthesized through several methods, with the direct esterification of malonic acid being a common approach.

Experimental Protocol: Synthesis from Malonic Acid and Allyl Alcohol

This protocol details the synthesis of diallyl malonate via Fischer esterification of malonic acid with allyl alcohol.

Reaction Scheme:

Caption: Synthesis of Diallyl Malonate via Fischer Esterification.

Materials:

-

Malonic acid

-

Allyl alcohol

-

p-Toluenesulfonic acid

-

Benzene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

-

Ethyl acetate/hexane solvent system for chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), and p-toluenesulfonic acid (0.11 g, 0.64 mmol) in 50 mL of benzene.

-

Heat the reaction mixture to reflux and collect the water azeotropically using the Dean-Stark apparatus for 6 hours.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Add 50 mL of diethyl ether to the reaction solution.

-

Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 15 mL) followed by brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain a yellow oil as the crude product.

-

Purify the crude product by flash chromatography on a silica column using an ethyl acetate/hexane solvent system.

Reactions of Diallyl Malonate

The reactivity of diallyl malonate is characterized by the presence of both the active methylene group and the terminal allyl groups.

Reactions Involving the Active Methylene Group

Similar to other malonic esters, the α-protons of diallyl malonate are acidic and can be readily deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce one or two alkyl substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides to form α-acyl derivatives.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions Involving the Allyl Groups

The two terminal double bonds of diallyl malonate are susceptible to a range of reactions common to alkenes, such as:

-

Polymerization: Diallyl malonate can serve as a monomer in polymerization reactions, particularly in the formation of cross-linked polymers.

-

Palladium-Catalyzed Reactions: The allyl groups are excellent substrates for various palladium-catalyzed transformations, including allylic substitution reactions.[5]

-

Cycloaddition Reactions: The double bonds can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.

Applications of Diallyl Malonate

Diallyl malonate is a valuable building block in organic synthesis and polymer chemistry.

Use in Organic Synthesis

Its ability to undergo reactions at both the active methylene position and the allyl groups makes it a versatile intermediate for the synthesis of more complex molecules. It can be used to construct carbocyclic and heterocyclic ring systems. While specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented in publicly available literature, its structural motifs are relevant to drug design. Malonic acid and its esters are precursors to barbiturates and other pharmaceuticals, suggesting a potential, though underexplored, role for diallyl malonate in medicinal chemistry.

Use in Polymer Chemistry

The presence of two polymerizable allyl groups makes diallyl malonate a useful monomer and cross-linking agent in the synthesis of polymers. These polymers can have tailored properties for various applications.

Safety and Handling

Diallyl malonate is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Measures: Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

Conclusion

Diallyl malonate is a versatile and reactive molecule with significant potential in organic synthesis and polymer science. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for researchers. While its direct application in drug development is not yet well-established in the literature, its structural features suggest it could be a useful precursor for the synthesis of novel bioactive compounds. Further research into the reactivity and biological evaluation of diallyl malonate and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Diallyl Malonate (bis(prop-2-enyl) propanedioate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl malonate, systematically named bis(prop-2-enyl) propanedioate, is a versatile organic compound with significant potential in polymer chemistry and as a precursor in fine chemical synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers in drug development and materials science. Detailed experimental protocols for its synthesis and a representative reaction are provided, alongside a summary of its physical and chemical properties.

Chemical Identity and Properties

Diallyl malonate is an ester of malonic acid and allyl alcohol. Its structure features two reactive allyl groups, making it a valuable monomer and crosslinking agent in polymerization reactions.

Table 1: Chemical and Physical Properties of Diallyl Malonate

| Property | Value | Source |

| IUPAC Name | bis(prop-2-enyl) propanedioate | [1] |

| Synonyms | Diallyl malonate | [1] |

| CAS Number | 1797-75-7 | [1] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis of Diallyl Malonate

Diallyl malonate can be synthesized via the esterification of malonic acid with allyl alcohol.

Experimental Protocol: Synthesis of Diallyl Malonate[4]

Materials:

-

Malonic acid (1.0 g, 10 mmol)

-

Allyl alcohol (3.0 mL, 44 mmol)

-

p-Toluenesulfonic acid (0.11 g, 0.64 mmol)

-

Benzene (B151609) (50 mL)

-

Diethyl ether (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Malonic acid, allyl alcohol, and p-toluenesulfonic acid are dissolved in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The reaction mixture is heated to reflux, and the water produced during the esterification is removed azeotropically.

-

After 6 hours, the apparatus is cooled to room temperature.

-

Diethyl ether is added to the reaction solution.

-

The organic phase is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

-

The organic layer is dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product as a yellow oil.

-

The crude product is purified by flash chromatography on a silica (B1680970) column using an ethyl acetate/hexane eluent.

Diagram 1: Synthesis Workflow of Diallyl Malonate

Caption: Workflow for the synthesis of diallyl malonate.

Applications in Research and Development

While specific applications in drug development for diallyl malonate are not extensively documented, its structural motifs are relevant to several areas of pharmaceutical and materials science.

Polymer Chemistry and Material Science

The two allyl groups in diallyl malonate make it a suitable monomer for polymerization and a crosslinking agent to create polymer networks with enhanced thermal and mechanical properties.[3][4] Such crosslinked polymers can be utilized in the development of hydrogels for drug delivery systems, where the crosslinking density can control the swelling, mechanical strength, and degradation kinetics of the hydrogel.[4]

Precursor in Organic Synthesis

Diallyl malonates are valuable precursors in organic synthesis. For instance, they can undergo palladium-catalyzed decarboxylative allylation to form homoallylic esters, which are important intermediates in the synthesis of complex molecules, including carbocyclic nucleoside analogues.[5]

Key Experimental Protocols in Synthetic Chemistry

Ring-Closing Metathesis (RCM)

Although the provided protocol specifically uses diethyl diallylmalonate, the reaction is a cornerstone of modern organic synthesis and is applicable to diallyl malonate for the formation of cyclic compounds.[6][7][8][9][10]

Table 2: Representative Protocol for Ring-Closing Metathesis

| Step | Procedure |

| 1. Preparation | A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dry, degassed dichloromethane (B109758) (CH₂Cl₂) is prepared under an inert atmosphere (nitrogen or argon). |

| 2. Reaction | Diethyl diallylmalonate is added to the catalyst solution. The reaction mixture is stirred at room temperature for 1 hour under an inert atmosphere. |

| 3. Work-up | Diethyl ether is added to the reaction mixture, which is then filtered through a plug of silica gel. |

| 4. Isolation | The solvent is removed under reduced pressure. |

| 5. Purification | The crude product is purified by column chromatography if necessary. |

This protocol is adapted for diethyl diallylmalonate and would require optimization for diallyl malonate.[6]

Diagram 2: Catalytic Cycle of Ring-Closing Metathesis

Caption: Generalized catalytic cycle for ring-closing metathesis.

Conclusion

Diallyl malonate is a valuable bifunctional molecule with significant potential in polymer chemistry and as a synthetic intermediate. Its ability to act as a crosslinking agent makes it a candidate for the development of advanced polymer networks for applications such as controlled drug release. Furthermore, its utility in sophisticated organic transformations like ring-closing metathesis and palladium-catalyzed reactions highlights its importance for the synthesis of complex molecular architectures relevant to drug discovery and development. Further research into the specific properties and applications of diallyl malonate is warranted to fully exploit its synthetic potential.

References

- 1. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]

- 3. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Diethyl diallylmalonate, 97+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Diallyl malonate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental chemical properties of diallyl malonate, focusing on its molecular formula and weight. This information is critical for researchers and professionals in drug development and chemical synthesis for accurate stoichiometric calculations, analytical characterization, and experimental design.

Core Chemical Data

The essential molecular details of diallyl malonate are summarized in the table below. This data is foundational for any experimental or theoretical work involving this compound.

| Property | Value | Source |

| Molecular Formula | C9H12O4 | PubChem[1] |

| Molecular Weight | 184.19 g/mol | PubChem[1] |

| IUPAC Name | bis(prop-2-enyl) propanedioate | PubChem[1] |

| CAS Number | 1797-75-7 | PubChem[1] |

Logical Relationship of Core Properties

The molecular formula of a compound dictates its molecular weight. The diagram below illustrates this fundamental relationship for diallyl malonate.

Caption: Relationship between molecular formula and molecular weight.

References

In-Depth Technical Guide to the Spectral Data of Diallyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for diallyl malonate. The information herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for diallyl malonate.

Table 1: ¹H NMR Spectral Data for Diallyl Malonate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.89 | ddt | -CH=CH₂ |

| 5.28 | dq | -CH=CH ₂ (trans) |

| 5.22 | dq | -CH=CH ₂ (cis) |

| 4.62 | dt | -O-CH ₂-CH= |

| 3.42 | s | O=C-CH ₂-C=O |

Table 2: ¹³C NMR Spectral Data for Diallyl Malonate

| Chemical Shift (ppm) | Assignment |

| 166.3 | C=O |

| 131.5 | -C H=CH₂ |

| 118.9 | -CH=C H₂ |

| 65.8 | -O-C H₂- |

| 41.3 | O=C-C H₂-C=O |

Note: NMR data is typically referenced to a solvent peak, such as CDCl₃.

Table 3: Key IR Absorption Bands for Diallyl Malonate (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch |

| ~1430 | Medium | CH₂ scissoring |

| ~1200 | Strong | C-O stretch |

| ~990, ~930 | Strong | =C-H bend (out-of-plane) |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for acquiring NMR and IR spectra of a liquid sample like diallyl malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure of diallyl malonate.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker WM-360 or equivalent) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-20 mg of purified diallyl malonate is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped to remove any external contaminants.

Data Acquisition:

-

The NMR tube is inserted into the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.

-

For ¹H NMR, a standard pulse program (e.g., zg30) is used. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer relaxation delay may be required to obtain a high-quality spectrum.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak picking is performed to determine the chemical shifts of the signals. For ¹H NMR, integration of the peak areas is also carried out to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in diallyl malonate by measuring the absorption of infrared radiation.

Methodology: Vapor Phase Fourier Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Sample Preparation:

-

A small amount of liquid diallyl malonate is injected into an evacuated gas cell.

-

The cell is gently heated to ensure complete vaporization of the sample. The vapor pressure should be sufficient to produce a good quality spectrum without causing pressure broadening of the absorption bands.

Data Acquisition:

-

A background spectrum of the empty, evacuated gas cell is recorded. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the cell windows.

-

The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the vaporized diallyl malonate.

-

Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum of the diallyl malonate vapor.

-

The resulting spectrum displays absorption bands at wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.

-

Peak picking is performed to identify the wavenumbers of the major absorption bands.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral analysis of diallyl malonate, from sample acquisition to final structural confirmation.

Caption: Workflow for the spectral analysis of diallyl malonate.

An In-depth Technical Guide to the Solubility of Diallyl Malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diallyl malonate in organic solvents. Due to the limited availability of specific quantitative data for diallyl malonate in publicly accessible literature, this guide also includes solubility information for the closely related compound, diethyl diallylmalonate, to provide valuable comparative insights. Furthermore, detailed experimental protocols for determining the solubility of liquid esters in organic solvents are presented to empower researchers to generate precise data for their specific applications.

Introduction to Diallyl Malonate and its Solubility

Diallyl malonate is an organic compound with the chemical formula C₉H₁₂O₄. It is a diester of malonic acid and allyl alcohol. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, polymer science, and formulation development. The principle of "like dissolves like" is the primary determinant of solubility, where the polarity of the solute and solvent plays a key role. Diallyl malonate, with its ester functional groups, possesses a degree of polarity, suggesting its solubility in a range of organic solvents.

Solubility Data

Table 1: Qualitative and Quantitative Solubility of Diethyl Diallylmalonate

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Ethanol | C₂H₅OH | Not Specified | Soluble[1] |

| Ether | (C₂H₅)₂O | Not Specified | Soluble[1] |

| Chloroform | CHCl₃ | Not Specified | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble[2] |

| Methanol | CH₃OH | Not Specified | Soluble[2] |

| Water | H₂O | 25 | 0.72 g/L (Sparingly Soluble)[2] |

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a liquid compound like diallyl malonate in an organic solvent. These methods can be adapted for both qualitative and quantitative assessments.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a solute is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Diallyl malonate

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add a small, known amount of diallyl malonate (e.g., 50 µL) to the solvent.

-

Securely cap the test tube and shake it vigorously for 30-60 seconds using a vortex mixer.

-

Allow the mixture to stand and observe the solution.

-

Soluble: The mixture is a clear, homogeneous solution with no visible undissolved droplets of diallyl malonate.

-

Partially Soluble: The solution appears cloudy or forms an emulsion, or a distinct layer of undissolved diallyl malonate is present.

-

Insoluble: Two distinct layers are clearly visible, and the diallyl malonate does not appear to mix with the solvent.

-

-

Record the observations for each solvent tested.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method allows for the determination of the solubility of a liquid in a solvent at a specific temperature.

Materials:

-

Diallyl malonate

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of diallyl malonate to a known volume or mass of the solvent in a glass vial. An excess is ensured when a separate phase of diallyl malonate is visible.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

-

After equilibration, allow the vial to stand undisturbed at the set temperature until the undissolved diallyl malonate has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved droplets.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Determine the mass of the transferred saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the diallyl malonate to evaporate.

-

Once the solvent has been completely removed, weigh the evaporating dish or vial containing the diallyl malonate residue.

-

Calculate the solubility as the mass of dissolved diallyl malonate per mass or volume of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound in an organic solvent.

Caption: Experimental workflow for the quantitative determination of diallyl malonate solubility.

Logical Solvent Selection Pathway

The choice of an appropriate solvent is critical for various applications. The following diagram outlines a logical pathway for solvent selection based on solubility requirements.

Caption: Logical pathway for selecting an appropriate organic solvent for diallyl malonate.

References

An In-depth Technical Guide to the Safety of Diallyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for diallyl malonate, also known as diethyl 2,2-diallylmalonate. The information is compiled from various safety data sheets (SDSs) and chemical databases to ensure a thorough understanding for professionals in research and development. This document presents quantitative data in structured tables and visualizes key safety workflows and hazard classifications as mandated.

Chemical and Physical Properties

Diallyl malonate is a colorless to pale yellow liquid with a fruity odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₄ | [1][2][3] |

| Molecular Weight | 240.30 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Fruity | [1] |

| Density | 0.994 g/mL at 25 °C | [2][6][7] |

| Boiling Point | 128-130 °C at 12 mmHg | [2][6][7] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

| Water Solubility | Sparingly soluble (0.72 g/L at 25°C) | [2][7] |

| Refractive Index | n20/D 1.446 | [6][7] |

Hazard Identification and Classification

Diallyl malonate is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

The relationship between the hazard classifications and the corresponding safety measures is visualized in the diagram below.

Caption: GHS Hazard Classification and Precautionary Response for Diallyl Malonate.

Toxicological Information

The toxicological properties of diallyl malonate have not been fully investigated.[5][9] However, it is known to cause skin, eye, and respiratory irritation.[3][5][8]

| Endpoint | Result | Species | Source |

| Acute Toxicity | No data available | - | [10] |

| Skin Corrosion/Irritation | Category 2 | - | [10] |

| Serious Eye Damage/Irritation | Category 2 | - | [10] |

| Respiratory or Skin Sensitization | No data available | - | [10] |

| Germ Cell Mutagenicity | No data available | - | [10] |

| Carcinogenicity | No data available | - | [10] |

| Reproductive Toxicity | No data available | - | [10] |

| STOT-Single Exposure | Category 3 (Respiratory system) | - | [10] |

| STOT-Repeated Exposure | No data available | - | [10] |

| Aspiration Hazard | No data available | - | [10] |

Experimental Protocols: Detailed methodologies for the toxicological studies cited in safety data sheets are typically not publicly available. This information is proprietary to the commercial laboratories that conduct the testing under regulatory guidelines (e.g., OECD, EPA). The summaries provided in SDSs are intended to convey the hazards to end-users.

First-Aid Measures

In case of exposure to diallyl malonate, the following first-aid measures should be taken.[5][9]

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[5][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[5][9] |

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety when working with diallyl malonate.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Avoid breathing vapors or mist.[5]

-

Use only outdoors or in a well-ventilated area.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

Spill Response Workflow:

The following diagram illustrates the logical workflow for responding to a diallyl malonate spill.

Caption: Logical Workflow for Diallyl Malonate Spill Response.

Fire-Fighting Measures

Suitable Extinguishing Media:

Unsuitable Extinguishing Media: No limitations are given for this substance.

Specific Hazards Arising from the Chemical:

-

Combustible liquid.[11]

-

Vapors are heavier than air and may spread along floors.

-

Forms explosive mixtures with air on intense heating.

-

Hazardous combustion products include carbon oxides (CO, CO₂).[5][9]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[5][9]

-

Wear appropriate protective clothing to prevent skin contact.

Ecological Information

Ecotoxicity: Do not let the product enter drains.[9] The ecological effects have not been fully investigated.

Persistence and Degradability: The substance is insoluble in water and is not likely to be mobile in the environment due to its low water solubility.[9]

Bioaccumulation/Accumulation: No information is available.[9]

This guide is intended for informational purposes for trained professionals and should not be a substitute for a formal safety review and adherence to all applicable regulations. Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl diallylmalonate (CAS 3195-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Diethyl diallylmalonate 98 3195-24-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Core Reactions of Diallyl Malonate for Researchers, Scientists, and Drug Development Professionals

Diallyl malonate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its two allyl groups and the active methylene (B1212753) unit make it a reactive precursor for a variety of chemical transformations, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving diallyl malonate, with a focus on experimental protocols, quantitative data, and applications in drug development.

Synthesis of Diallyl Malonate

The most common method for synthesizing diallyl malonate is the Fischer esterification of malonic acid with allyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the removal of water.

Experimental Protocol: Synthesis of Diallyl Malonate[1]

-

Materials: Malonic acid (1.0 g, 10 mmol), allyl alcohol (3.0 mL, 44 mmol), p-toluenesulfonic acid (0.11 g, 0.64 mmol), benzene (B151609) (50 mL), diethyl ether (50 mL), saturated aqueous NaHCO3 solution, brine, Na2SO4.

-

Procedure:

-

Dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in benzene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux for 6 hours to azeotropically remove the water formed during the reaction.

-

Cool the reaction mixture to room temperature and add diethyl ether.

-

Wash the organic phase sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product as a yellow oil.

-

Purify the crude product by flash chromatography on a silica (B1680970) column using an ethyl acetate (B1210297)/hexane eluent.

-

Key Reactions and Applications

Diallyl malonate is a substrate for several important transition metal-catalyzed reactions, which allow for the construction of carbocyclic and heterocyclic frameworks. These reactions are of significant interest in the synthesis of natural products and pharmaceutically active compounds.

Palladium-Catalyzed Tsuji-Trost Allylic Alkylation

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds.[1][2] In the context of diallyl malonate, this reaction can be used for both intermolecular and intramolecular alkylations. The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile.[1][2] The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of the reaction.[3]

Table 1: Quantitative Data for Tsuji-Trost Type Reactions Involving Malonates

| Catalyst | Ligand | Nucleophile/Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| [Pd(allyl)Cl]2/4PPh3 | PPh3 | Sodium dimethylmalonate (B8719724) / 2-methyl-substituted allylic substrate | THF | 40 | - | - | [4] |

| Pd(PPh3)4 | PPh3 | Diethyl malonate / Allyl acetate | - | - | - | 80-95 | [3] |

| [Pd(η3-C3H5)Cl]2 | Heteroarylidene malonate-type bis(oxazoline) | Dimethyl malonate / 1,3-diphenyl-2-propenyl acetate | CH2Cl2 | rt | 24 | >95 | [5] |

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation[6]

-

Materials: [Pd(η3-C3H5)Cl]2 (2.5 mol%), chiral ligand (e.g., heteroarylidene malonate-type bis(oxazoline), 6 mol%), malonate derivative (e.g., dimethyl malonate), allylic acetate (e.g., 1,3-diphenyl-2-propenyl acetate), N,O-bis(trimethylsilyl)acetamide (BSA), KOAc (20 mol%), CH2Cl2.

-

Procedure:

-

Generate the catalyst in situ by mixing [Pd(η3-C3H5)Cl]2 and the chiral ligand in CH2Cl2.

-

Add the malonate derivative, allylic acetate, BSA, and KOAc to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product by column chromatography.

-

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a widely used reaction for the synthesis of cyclic compounds. Diallyl malonate is an excellent substrate for RCM, leading to the formation of a five-membered carbocycle. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[6][7]

Table 2: Comparison of Catalysts for the Ring-Closing Metathesis of Diethyl Diallylmalonate

| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time | Conversion/Yield (%) | Reference |

| Grubbs' 1st Generation | 0.4 mol% | CH2Cl2 | rt | 100 min | 90 | [6] |

| Grubbs' 2nd Generation | - | - | rt | - | - | [7] |

| Unsaturated NHC-Ru | 50-250 ppm | Dilute Solution | - | a few min | 95 | [8] |

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate[10]

-

Materials: Diethyl diallylmalonate (100 mg, 0.416 mmol), Grubbs' catalyst (e.g., Grubbs' 1st generation, 16 mg, 0.02 mmol), dry and degassed CH2Cl2 (10 mL), diethyl ether (30 mL), silica gel.

-

Procedure:

-

Prepare a solution of the Grubbs' catalyst in dry, degassed CH2Cl2 under a nitrogen atmosphere.

-

Add diethyl diallylmalonate to the catalyst solution.

-

Stir the reaction mixture under nitrogen at room temperature for 1 hour.

-

Quench the reaction by adding diethyl ether.

-

Filter the mixture through a plug of silica gel.

-

Remove the solvent under reduced pressure.

-

Analyze the crude product by GC-MS and purify by column chromatography if necessary.

-

Nickel-Catalyzed Cycloisomerization

Cationic nickel complexes can catalyze the asymmetric cycloisomerization of diethyl diallylmalonate to form substituted cyclopentenes.[9] This reaction is highly regio- and enantioselective, providing a valuable route to chiral carbocyclic structures. The use of monodentate phosphoramidites and Wilke's azaphospholene as ligands has been reported to be effective.[9]

Applications in Drug Development

The carbocyclic frameworks synthesized from diallyl malonate are important structural motifs in various biologically active molecules, including carbocyclic nucleoside analogues. These analogues are of significant interest in the development of antiviral and anticancer agents.[10][11]

Synthesis of Carbocyclic Nucleoside Analogues

Diallyl malonate serves as a starting material for the enantioselective synthesis of carbocyclic nucleoside analogues.[12] The general strategy involves the construction of the carbocyclic core via one of the key reactions described above, followed by the introduction of a nucleobase mimic.

Diallyl Malonate as a Crosslinker in Drug Delivery

While not a direct reaction of the core diallyl malonate molecule, it is worth noting that related diallyl esters, such as diallyl succinate, are used as crosslinking agents in the synthesis of hydrogels for controlled drug delivery applications.[13][14] The bifunctional nature of these molecules allows for the formation of a three-dimensional polymer network that can encapsulate and release therapeutic agents in a sustained manner.[15][16]

Conclusion

Diallyl malonate is a highly valuable and versatile starting material in organic synthesis. The key reactions it undergoes, particularly palladium-catalyzed allylic alkylations, ring-closing metathesis, and nickel-catalyzed cycloisomerizations, provide efficient pathways to complex carbocyclic structures. These structures are of significant importance in the field of drug development, especially for the synthesis of carbocyclic nucleoside analogues with potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of diallyl malonate in both academic and industrial settings.

References

- 1. Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]